molecular formula C10H14N2O B13071665 2-[(Pyrrolidin-3-yloxy)methyl]pyridine

2-[(Pyrrolidin-3-yloxy)methyl]pyridine

Cat. No.: B13071665
M. Wt: 178.23 g/mol
InChI Key: FIXUFKVTRYTERV-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-3-yloxy)methyl]pyridine is a chemical compound that features a pyridine ring substituted with a pyrrolidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidin-3-yloxy group in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The reaction conditions would be optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidin-3-yloxy)methyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce pyrrolidine derivatives.

Scientific Research Applications

2-[(Pyrrolidin-3-yloxy)methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidin-3-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues, while the pyrrolidin-3-yloxy group can form hydrogen bonds with various functional groups. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(pyrrolidin-3-yloxymethyl)pyridine

InChI

InChI=1S/C10H14N2O/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10/h1-3,5,10-11H,4,6-8H2

InChI Key

FIXUFKVTRYTERV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCC2=CC=CC=N2

Origin of Product

United States

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